P,P-Diphenylphosphinic hydrazide

Descripción general

Descripción

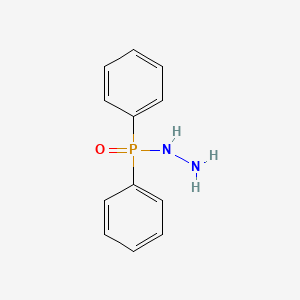

P,P-Diphenylphosphinic hydrazide: is a chemical compound with the molecular formula C₁₂H₁₃N₂OP It is known for its unique structure, which includes a phosphinic hydrazide group bonded to two phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: P,P-Diphenylphosphinic hydrazide can be synthesized through several methods. One common method involves the reaction of phosphine oxide with trimethylchlorosilane in the presence of a tertiary amine, followed by the reaction with chloroformic acid ester and then hydrazine hydrate . Another method includes the reaction of diphenylphosphinylformic acid hydrazide with organic isothiocyanates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents that are scalable for industrial applications.

Análisis De Reacciones Químicas

Chemical Reactions with Various Reagents

P,P-Diphenylphosphinic hydrazide undergoes a variety of chemical reactions, behaving as an amphoteric compound due to the presence of both nitrogen atoms and a nucleophilic phosphorus atom . Key reactions include:

- Reactions with Electrophiles: this compound reacts with electrophiles such as aldehydes and ketones, diketones, β-ketoesters, monosaccharides, Schiff bases, carboxylic acids, carboxylic acid chlorides, alkyl chlorocarbonates, chlorides of alkane(arene)-sulphonic acids, phosphorus acid chlorides, picryl chloride, isocyanates, and isothiocyanates .

- Reactions with Nucleophiles: It also reacts with nucleophiles like ethanol, phosphoric acids, water, caustic alkalies, and inorganic acids .

- Oxidation Reactions: this compound participates in oxidation reactions . Aromatic diazenes can be prepared by the oxidation of hydrazides .

- Reactions with Isocyanates: General base catalysis by organic bases affects the reaction of diphenylphosphinic hydrazide with phenyl isocyanate in benzene .

Reactions Involving Formation of Hydrazides

Hydrazides are formed through reactions of acid chlorides with hydrazine or substituted hydrazine . For example, phenyl p-tolylphosphonochloridate reacts with phenylhydrazine to form the corresponding phenyl-hydrazide . Phosphonamidic acid hydrazides are produced from phosphonamido-chloridates reacting with hydrazine or its derivatives . Dihydrazides of phosphonic or phosphonothioic acids are synthesized by treating the dichlorides of the corresponding acids with hydrazine .

Reaction with Isothiocyanates

The reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates results in the rupture of the P-C bond, forming diphenylphosphinic acid and a 5-thioxo-1,2,4-triazolidin-3-one .

Use as a Flame Retardant

P,P-Diphenyl phosphinic hydrazide (PAH) is used as a phosphorus-based flame retardant .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

P,P-Diphenylphosphinic hydrazide has garnered attention for its potential pharmaceutical properties. Research indicates that derivatives of this compound exhibit antioxidant and antimicrobial activities, suggesting its utility in developing new therapeutic agents. A study highlighted the creation of biologically active derivatives that could serve as effective drugs against oxidative stress-related diseases and microbial infections .

Case Study: Antimicrobial Activity

In a recent investigation, this compound derivatives were tested against various bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential as a lead compound for antibiotic development. The structure-activity relationship analysis revealed that modifications on the hydrazide moiety could enhance antimicrobial efficacy .

Agricultural Applications

The compound also shows promise in agricultural chemistry, particularly as an insecticide and fungicide . Research has identified several phosphinic acid hydrazides that exhibit insecticidal properties, making them candidates for pest control formulations. The effectiveness of these compounds is attributed to their ability to disrupt biological processes in target pests .

Case Study: Insecticidal Properties

A study evaluated the insecticidal activity of this compound against common agricultural pests. The findings revealed a notable reduction in pest populations when treated with this compound, supporting its application in integrated pest management strategies .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various phosphorus-containing compounds. Its ability to form stable complexes with metals makes it valuable in creating chiral ligands for asymmetric synthesis .

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| Reaction with phosphine oxides | 85 | Efficient under mild conditions |

| Electrophilic addition to diazo compounds | 90 | Metal-free conditions enhance sustainability |

| Hydrazinolysis of phosphoric chlorides | 75 | Useful for producing various derivatives |

Material Science

This compound is also explored in material science for its potential role as a flame retardant. Its phosphorus content contributes to reducing flammability in polymers, making it an attractive additive in manufacturing fire-resistant materials .

Mecanismo De Acción

The mechanism of action of P,P-Diphenylphosphinic hydrazide involves its reactivity with various organic and inorganic compounds. For example, in the presence of organic bases, it reacts with phenyl isocyanate to form semicarbazide derivatives through a general base catalysis mechanism . The catalytic activity of the bases correlates with spectroscopic and thermodynamic parameters .

Comparación Con Compuestos Similares

- Diphenylphosphorylhydrazine

- Diphenylphosphinoyl hydrazide

- Diphenylphosphinic acid hydrazide

Uniqueness: Its structure allows for diverse chemical transformations, making it a valuable compound in both research and industrial contexts .

Actividad Biológica

P,P-Diphenylphosphinic hydrazide is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (C₁₂H₁₃N₂OP) features a phosphinic hydrazide group bonded to two phenyl rings. Its unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including reactions involving phosphine oxides and hydrazines .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological systems. Some key mechanisms include:

- Neuroactivity : Derivatives of this compound have been studied for their effects on the central nervous system, showing potential neuroprotective properties .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .

- Reactivity with Biological Targets : It can form various derivatives that may interact with neurotransmitter systems, potentially influencing neurological functions .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Neuroprotective Effects :

- A study demonstrated that certain derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases.

- Pharmacological Applications :

- Flame Retardant Applications :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

diphenylphosphorylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2OP/c13-14-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRACHDIQCDJEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329265 | |

| Record name | P,P-Diphenylphosphinic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6779-66-4 | |

| Record name | NSC107834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P,P-Diphenylphosphinic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.